![molecular formula C11H8N4OS B2977914 2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide CAS No. 750599-34-9](/img/structure/B2977914.png)

2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

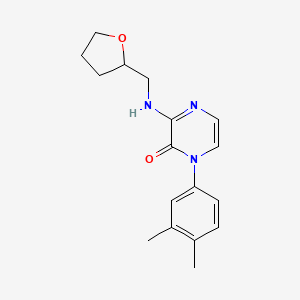

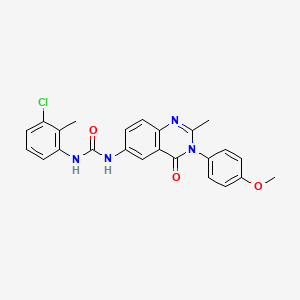

“2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C11H8N4OS and a molecular weight of 244.27 . It is used in proteomics research .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structure of “2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide” includes a cyano group (-CN), an acetamide group (CH3CONH2), a pyridin-4-yl group, and a 1,3-thiazol-2-yl group .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

“2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide” is a powder that should be stored at room temperature . Its melting point is between 225-226 degrees Celsius .Scientific Research Applications

Synthesis of Innovative Heterocycles

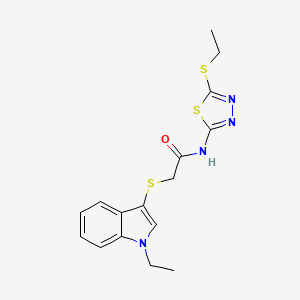

A study by Fadda et al. (2017) explored the synthesis of various heterocycles using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor. The synthesized compounds, including pyrrole, pyridine, coumarin, and thiazole derivatives, were evaluated as insecticidal agents against the cotton leafworm, demonstrating the compound's versatility in generating biologically active molecules Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H. (2017). RSC Advances, 7, 39773-39785.

Development of Pyrazole, 1,3-Thiazole, and 1,3,4-Thiadiazole Derivatives

Dawood et al. (2011) prepared 2-cyano-N-(pyridin-4-yl)acetamide and subsequently treated it with hydrazonoyl chlorides to afford aminopyrazoles. This work led to the creation of novel bipyridines and thiazole derivatives, illustrating the compound's potential in the development of diverse chemical structures Dawood, K., Alsenoussi, M. A., & Ibrahim, I. (2011). Afinidad, 68, 412-416.

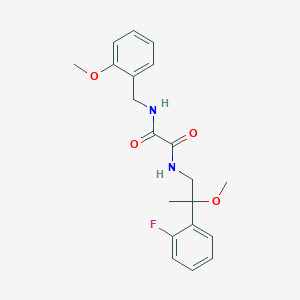

Antitumor Activity of Novel Derivatives

Albratty et al. (2017) reported on the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives starting from 2-cyano-N-(thiazol-2-yl) acetamide. These compounds were assessed for their antitumor activity, with some showing promising inhibitory effects on various cell lines, highlighting the compound's contribution to the development of potential anticancer agents Albratty, M., El-Sharkawy, K., & Alam, S. (2017). Acta Pharmaceutica, 67, 15-33.

Antimicrobial Activity of Heterocyclic Compounds

Bondock et al. (2008) utilized 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate for synthesizing new heterocyclic compounds incorporating coumarin, pyridine, and thiazole moieties. These compounds were evaluated for their antimicrobial properties, indicating the potential of 2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide derivatives in contributing to the development of new antimicrobial agents Bondock, S., Rabie, R., Etman, H., & Fadda, A. (2008). European Journal of Medicinal Chemistry, 43, 2122-2129.

Safety And Hazards

The safety information for “2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide” includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

2-cyano-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4OS/c12-4-1-10(16)15-11-14-9(7-17-11)8-2-5-13-6-3-8/h2-3,5-7H,1H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUZAUFCZQAPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide](/img/structure/B2977833.png)

![2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B2977835.png)

![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl)-1-chloroisoquinoline-3-carboxamide](/img/structure/B2977837.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)

![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977841.png)

![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)

![N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2977849.png)